Cas no 942-25-6 (1-(1-methyl-1H-benzimidazol-2-yl)ethanone)

1-(1-methyl-1H-benzimidazol-2-yl)ethanone structure
942-25-6 structure
Product Name:1-(1-methyl-1H-benzimidazol-2-yl)ethanone
CAS 번호:942-25-6
MF:C10H10N2O
메가와트:174.199202060699
MDL:MFCD00159995
CID:797329
PubChem ID:799601
Update Time:2024-10-25

1-(1-methyl-1H-benzimidazol-2-yl)ethanone 화학적 및 물리적 성질

이름 및 식별자

    • 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone
    • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
    • 1-(1-methylbenzimidazol-2-yl)ethanone
    • Ethanone,1-(1-methyl-1H-benzimidazol-2-yl)-
    • 1-(1-methyl-1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
    • 1-methyl-2-acetylbenzimidazole
    • 2-acetyl-1-methyl-1H-benzimidazole
    • 2-acetyl-1-methylbenzimidazole
    • N-methyl-2-acetyl-benzimidazole
    • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone (ACI)
    • Ketone, methyl 1-methyl-2-benzimidazolyl (7CI, 8CI)
    • 1-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
    • 1-(1-Methyl-1H-benzoimidazol-2-yl)-ethanone
    • BAS 00619147
    • BS-38876
    • SCHEMBL2729927
    • Ethanone, 1-(1-methyl-1H-benzimidazol-2-yl)- (9CI)
    • DA-18414
    • MFCD00159995
    • 942-25-6
    • EN300-18606
    • 1-(1-METHYL-1,3-BENZODIAZOL-2-YL)ETHANONE
    • CS-0141842
    • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, AldrichCPR
    • DTXSID20355408
    • G22398
    • AKOS000560186
    • CHEMBL445790
    • STL284942
    • Ethanone, 1-(1-methyl-1H-benzimidazol-2-yl)-
    • 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethan-1-one
    • N-methyl-2-acetylbenzimidazole
    • Z85928749
    • 1-(1-methyl-1H-benzimidazol-2-yl)ethanone
    • MDL: MFCD00159995
    • 인치: 1S/C10H10N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-6H,1-2H3
    • InChIKey: KVWZNOQTUQEVGN-UHFFFAOYSA-N
    • 미소: O=C(C)C1N(C)C2C(=CC=CC=2)N=1

계산된 속성

  • 정밀분자량: 174.07900
  • 동위원소 질량: 174.079312947g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 217
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 34.9Ų

실험적 성질

  • PSA: 34.89000
  • LogP: 1.77590

1-(1-methyl-1H-benzimidazol-2-yl)ethanone 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36
  • 보안 지침: 26
  • 위험물 표지: Xi

1-(1-methyl-1H-benzimidazol-2-yl)ethanone 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1-(1-methyl-1H-benzimidazol-2-yl)ethanone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM282757-1g
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone
942-25-6 95%
1g
$334 2021-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01041-1g
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone
942-25-6 -
1g
¥5548.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CBR00074-1G
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
942-25-6
1g
¥4657.11 2023-11-14
Fluorochem
070033-250mg
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
942-25-6 95%
250mg
£80.00 2022-03-01
Fluorochem
070033-1g
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
942-25-6 95%
1g
£123.00 2022-03-01
Fluorochem
070033-5g
1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
942-25-6 95%
5g
£372.00 2022-03-01
TRC
M643025-100mg
1-(1-methyl-1H-benzimidazol-2-yl)ethanone
942-25-6
100mg
$ 50.00 2022-06-03
TRC
M643025-500mg
1-(1-methyl-1H-benzimidazol-2-yl)ethanone
942-25-6
500mg
$ 160.00 2022-06-03
TRC
M643025-1g
1-(1-methyl-1H-benzimidazol-2-yl)ethanone
942-25-6
1g
$ 230.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212482-50mg
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethan-1-one
942-25-6 95+%
50mg
¥1684.00 2024-04-24

1-(1-methyl-1H-benzimidazol-2-yl)ethanone 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Triethanolamine ;  4 min, rt
참조
A simple, rapid and environmentally benign synthesis of N-alkyl/aryalkyl benzimidazoles promoted by ultrasound irradiation
Srinivas, K.; Dubey, P. K., Advances in Applied Science Research, 2014, 5(3), 336-341

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min
참조
Organocatalytic Enantioselective Conjugate Alkynylation of β-Aminoenones: Access to Chiral β-Alkynyl-β-Amino Carbonyl Derivatives
Wang, Jian-Fei; Meng, Xin; Zhang, Chao-Huan; Yu, Chuan-Ming ; Mao, Bin, Organic Letters, 2020, 22(19), 7427-7432

합성 방법 3

반응 조건
1.1 5 min
참조
A green and simple synthesis of N-alkyl-2-acetylbenzimidazoles
Kumar, P. Kishore; Dubey, P. K., Asian Journal of Chemistry, 2012, 24(7), 3249-3250

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide ;  30 min, rt
참조
Synthesis of Some Benzimidazole-based Heterocycles and their Application as Copper Corrosion Inhibitors
Eldebss, Taha M. A. ; Farag, Ahmad M.; Shamy, Adel Y. M., Journal of Heterocyclic Chemistry, 2019, 56(2), 371-390

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide ;  90 min, rt
참조
Microwave-assisted synthesis of 2-substituted 4-biaryl-1,3-thiazoles by carbon-carbon cross-coupling in water
Dawood, Kamal M.; El-Deftar, Moteaa M., Synthesis, 2010, (6), 1030-1038

합성 방법 6

반응 조건
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water ;  90 °C; 10 min, 100 °C
참조
Lanthanide triple helical complexes with a chiral Bis(benzimidazole)pyridine derivative
Muller, Gilles; Riehl, James P.; Schenk, Kurt J.; Hopfgartner, Gerard; Piguet, Claude; et al, European Journal of Inorganic Chemistry, 2002, (12), 3101-3110

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  60 °C; 15 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
참조
Nickel-catalyzed regiodivergent asymmetric cycloadditions of α,β-unsaturated carbonyl compounds
Cao, Shi; Ye, Ziqi; Chen, Yuehua; Lin, Yu-Mei; Fang, Jiahua; et al, CCS Chemistry, 2022, 4(9), 3122-3133

합성 방법 8

반응 조건
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 d, rt
참조
Synthesis and antiprotozoal activity of novel 1-methylbenzimidazole derivatives
Valdez-Padilla, David; Rodriguez-Morales, Sergio; Hernandez-Campos, Alicia; Hernandez-Luis, Francisco; Yepez-Mulia, Lilian; et al, Bioorganic & Medicinal Chemistry, 2009, 17(4), 1724-1730

합성 방법 9

반응 조건
1.1 Reagents: Chromium trioxide Solvents: Acetic acid
참조
Synthesis, Crystal Structure, and Antioxidant Property of a New Co(III) Coordinate ion Polymer Based on Ligand (E)-2-{2-[1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethylidene]hydrazinyl}benzo[d]thiazole
Deng, Wen-Ting; Liu, Jia-Cheng; Cao, Ping; Xu, Ya-Qin, Synthesis and Reactivity in Inorganic, 2015, 45(5), 667-672

합성 방법 10

반응 조건
1.1 Solvents: Triethanolamine ;  4 min, rt
참조
Ultrasound-assisted convenient, rapid and environmentally benign synthesis of N-alkylbenzimidazoles
Kishore Babu, P. N.; Rama Devi, B.; Dubey, P. K., Chemica Sinica, 2013, 4(1), 105-110

합성 방법 11

반응 조건
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) ,  Graphene Solvents: Toluene ;  8 h, 1 atm, 80 °C
참조
Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres
Malik, Maqsood Ahmad ; Surepally, Ravikumar; Akula, Nagarjuna; Cheedarala, Ravi Kumar; Alshehri, Abdulmohsen Ali ; et al, Catalysts, 2023, 13(1),

합성 방법 12

반응 조건
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
참조
A facile phase-transfer catalyzed N-methylation of 2-substituted benzimidazoles
Dubey, P. K.; Ramanatham, J.; Kumar, Ramesh; Grossert, J. S.; Hooper, D. L., Indian Journal of Chemistry, 2000, (11), 867-871

합성 방법 13

반응 조건
1.1 Reagents: Acetic acid ,  Chromium trioxide Solvents: Water
참조
Photoinduced Stepwise Oxidative Activation of a Chromophore-Catalyst Assembly on TiO2
Song, Wenjing; Glasson, Christopher R. K.; Luo, Hanlin; Hanson, Kenneth; Brennaman, M. Kyle; et al, Journal of Physical Chemistry Letters, 2011, 2(14), 1808-1813

합성 방법 14

반응 조건
1.1 Reagents: Alumina (Neutral) ,  Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ;  5 min, rt
참조
Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditions
Dubey, P. K.; Kumar, C. Ravi; Babu, Balaji, Indian Journal of Chemistry, 2003, (12), 3128-3130

합성 방법 15

반응 조건
1.1 Reagents: Chromic acid (H2Cr2O7), compd. with 2-methyl-1H-benzimidazole (1:2) Solvents: Acetic acid ;  30 min, rt
참조
Benzimidazolium dichromates: efficient reagents for selective oxidation of alcohols to carbonyl compounds
Ramaiah, K.; Dubey, P. K.; Ramanatham, J.; Kumar, C. Ravi; Grossert, J. S., Indian Journal of Chemistry, 2003, (7), 1765-1767

합성 방법 16

반응 조건
1.1 rt
참조
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex
Dawood, Kamal M.; Fayed, Mohamed S.; Elkhalea, Mohamed M., ARKIVOC (Gainesville, 2009, (13), 324-341

합성 방법 17

반응 조건
1.1 Reagents: Acetic acid Solvents: 1,2-Dichloroethane ,  Chlorobenzene ;  20 h, 50 bar, 140 °C; 140 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Carbonylative Acetylation of Heterocycles
Zhang, Youcan; Yin, Zhiping; Wu, Xiao-Feng, European Journal of Organic Chemistry, 2020, 2020(2), 213-216

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Preparation of cyclic sulfamide compounds and methods using same
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide
참조
A New Facile Sulfenylation of 2-Acetylbenzimidazoles
Kumar, P. Praveen; Dathu Reddy, Y.; Ramana Reddy, Ch. Venkata; Rama Devi, B.; Dubey, P. K., Phosphorus, 2014, 189(12), 1775-1779

합성 방법 20

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  3 h, rt
참조
Alkylation studies on pyrazolyl and isoxazolyl benzimidazoles
Kumar, P. Kishore; Hemasunder, G.; Naidu, A.; Dubey, P. K., Indian Journal of Heterocyclic Chemistry, 2011, 20(4), 393-398

1-(1-methyl-1H-benzimidazol-2-yl)ethanone Raw materials

1-(1-methyl-1H-benzimidazol-2-yl)ethanone Preparation Products

1-(1-methyl-1H-benzimidazol-2-yl)ethanone 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:942-25-6)Ethanone, 1-(1-methyl-1H-benzimidazol-2-yl)- (9CI)
주문 번호:sfd6493
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:942-25-6)1-(1-methyl-1H-benzimidazol-2-yl)ethanone
주문 번호:A1194694
인벤토리 상태:in Stock
재다:250mg/1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:25
가격 ($):221.0/339.0/1026.0
Email:sales@amadischem.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:942-25-6)Ethanone, 1-(1-methyl-1H-benzimidazol-2-yl)- (9CI)
sfd6493
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:942-25-6)1-(1-methyl-1H-benzimidazol-2-yl)ethanone
A1194694
순결:99%/99%/99%
재다:250mg/1g/5g
가격 ($):221.0/339.0/1026.0
Email